AZ505 -

AZ505

Catalog Number: EVT-253052
CAS Number:
Molecular Formula: C29H38Cl2N4O4
Molecular Weight: 577.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZ505 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2) lysine methyltransferase. [, , , , , , , , , ] SMYD2 is an enzyme that catalyzes the transfer of methyl groups to lysine residues on histone and non-histone proteins, thereby influencing gene expression and various cellular processes. [, , , , , , , , ] AZ505's ability to specifically inhibit SMYD2 makes it a valuable tool in investigating the role of this enzyme in various biological processes and disease models. [, , , , , , , , , ]

Methotrexate

  • Compound Description: Methotrexate is an antifolate drug used in the treatment of cancer and autoimmune diseases. It inhibits dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolic acid, a cofactor for enzymes involved in purine and thymidylate synthesis. []
  • Relevance: Methotrexate was used in conjunction with AZ505 in a study investigating the role of histone modifications on meiotic prophase I chromosome organization. The study found that altering histone modifications, including those targeted by AZ505 and methotrexate, led to meiotic defects, highlighting the importance of balanced chromatin modifications. While their mechanisms differ, both compounds ultimately influence chromatin structure and function, making methotrexate relevant in this context. []

Anacardic Acid

  • Compound Description: Anacardic acid is a naturally occurring compound found in the cashew nut shell oil. It acts as a histone acetyltransferase inhibitor, particularly targeting the p300/CBP-associated factor (PCAF). []
  • Relevance: Anacardic acid was employed alongside AZ505 in a study investigating the role of balanced histone modifications in meiotic prophase I. The study demonstrated that disrupting histone modifications, including those regulated by AZ505 and anacardic acid, led to chromosomal abnormalities during meiosis. Although their mechanisms differ, both compounds impact chromatin structure and meiotic processes, making anacardic acid contextually relevant to AZ505. []

Trichostatin A

  • Compound Description: Trichostatin A is an antifungal antibiotic that acts as a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, trichostatin A leads to increased acetylation of histone proteins, thereby affecting gene expression. []
  • Relevance: Trichostatin A was used alongside AZ505 to investigate the impact of balanced chromatin modifications on meiotic prophase I. Both AZ505 and trichostatin A, through their respective mechanisms, influence histone modifications and ultimately impact chromatin structure. The study demonstrated that disrupting this balance, including through the use of these compounds, resulted in chromosomal abnormalities during meiosis. []

IOX1

  • Compound Description: IOX1 is a small-molecule inhibitor that targets Jumonji C domain-containing histone demethylases (JmjC demethylases). These demethylases are enzymes that remove methyl groups from histone lysine residues, thereby playing a crucial role in regulating gene expression. []
  • Relevance: IOX1 was employed in conjunction with AZ505 in a study focusing on the significance of balanced histone modifications during meiotic prophase I. The study revealed that the use of IOX1 and AZ505, which both influence histone modifications through distinct mechanisms, led to meiotic defects, emphasizing the importance of balanced chromatin modifications. []

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug widely used to treat various types of cancer. It exerts its anticancer effects by forming cross-links in DNA, interfering with DNA replication and repair mechanisms, ultimately leading to cell death. []
  • Relevance: Research has shown that AZ505 can protect against cisplatin-induced acute kidney injury (AKI) in mice. The study demonstrated that AZ505 inhibited SMYD2 expression, which is upregulated in the kidneys following cisplatin treatment. This protective effect of AZ505 against cisplatin-induced AKI suggests a potential therapeutic strategy by targeting SMYD2. []
Overview

AZ505 is a small-molecule inhibitor specifically targeting the SET and MYND domain-containing 2 protein (SMYD2), a significant protein lysine methyltransferase involved in various cellular processes, including gene regulation and cancer progression. This compound was identified through high-throughput screening and has shown potent inhibitory effects on SMYD2, with a half-maximal inhibitory concentration (IC50) of 0.12 μM, indicating its potential as a therapeutic agent in treating diseases associated with SMYD2 overexpression, such as gastric cancer and esophageal squamous cell carcinoma .

Source

AZ505 was developed as part of research efforts to identify selective inhibitors of histone methyltransferases. Its discovery is attributed to a systematic screening process aimed at finding compounds that can modulate the activity of SMYD2, which is implicated in various malignancies due to its role in methylating histones and non-histone proteins .

Classification

AZ505 is classified as a protein lysine methyltransferase inhibitor. It selectively inhibits the enzymatic activity of SMYD2 over other related enzymes, making it a valuable tool for studying the biological functions of this protein and its role in cancer biology .

Synthesis Analysis

Methods

The synthesis of AZ505 involves several key steps that integrate organic chemistry techniques. The compound incorporates distinct moieties that contribute to its binding affinity and selectivity for SMYD2. The synthetic route typically includes:

  1. Formation of the benzooxazinone core: This structure is crucial for interacting with the lysine-binding channel of SMYD2.
  2. Introduction of cyclohexyl and dichlorophenethyl groups: These groups enhance the compound's binding to the core SET and I-SET domains of SMYD2.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing: To facilitate reactions between reactants.
  • Purification: Typically through column chromatography to isolate AZ505 from by-products.
  • Characterization: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of AZ505 .
Molecular Structure Analysis

Structure

AZ505 possesses a complex molecular structure characterized by three main components:

  • A benzooxazinone group, which interacts with the lysine-binding channel.
  • A cyclohexyl group, contributing to its interaction with the core domains.
  • A dichlorophenethyl group, extending across the peptide binding groove.

Data

The molecular formula for AZ505 is C₁₅H₁₄Cl₂F₆N₄O, and it has a molecular weight of approximately 397.19 g/mol. Crystallographic studies have provided insights into its binding conformation within the SMYD2 active site, confirming its competitive inhibition mechanism .

Chemical Reactions Analysis

Reactions

AZ505 primarily acts as an inhibitor through competitive binding to the peptide binding groove of SMYD2, effectively blocking substrate access. The compound's interactions lead to a decrease in methylation activity on both histone and non-histone substrates.

Technical Details

Inhibition studies indicate that AZ505 competes with peptide substrates rather than co-factors, which is critical for understanding its mechanism of action. The IC50 values against SMYD2 highlight its potency compared to other methyltransferases, where it shows significantly lower inhibition constants (IC50 > 83.3 μM for other targets) .

Mechanism of Action

Process

The mechanism by which AZ505 inhibits SMYD2 involves:

  1. Binding: AZ505 binds to the peptide binding groove of SMYD2.
  2. Competition: It competes with natural peptide substrates for access to this site.
  3. Inhibition: This prevents the methylation process mediated by SAM (S-adenosyl methionine), leading to reduced levels of methylated substrates.

Data

Kinetic analyses have demonstrated that AZ505 has an inhibition constant (Ki) value of approximately 0.3 μM, reinforcing its role as a potent inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), facilitating its use in various biochemical assays.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures (< -20 °C) for long-term preservation.
  • Reactivity: Exhibits specific reactivity towards lysine residues in protein substrates due to its design as a selective inhibitor .
Applications

Scientific Uses

AZ505 serves multiple purposes in scientific research:

  • As a tool compound for studying the biological roles of SMYD2 in cancer biology.
  • In drug discovery efforts aimed at developing therapeutics targeting epigenetic modifications associated with tumorigenesis.
  • In biochemical assays to investigate the effects of SMYD2 inhibition on cellular processes related to gene expression and protein function .

Properties

Product Name

AZ505

IUPAC Name

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide

Molecular Formula

C29H38Cl2N4O4

Molecular Weight

577.5 g/mol

InChI

InChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37)

InChI Key

LIBVHXXKHSODII-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

AZ505 free base; AZ505; AZ-505; AZ 505;

Canonical SMILES

C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.